molecular formula C23H20N2O2S B2662578 (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline CAS No. 1321726-36-6

(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline

Cat. No. B2662578
CAS RN: 1321726-36-6
M. Wt: 388.49
InChI Key: ALJRTBFGHHFTES-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline, also known as DM-BTA-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a fluorescent probe for imaging cancer cells. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Research has delved into the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally similar to the compound of interest. These studies have demonstrated significant biological activities, including DNA protective abilities against oxidative stress and antimicrobial activities against certain strains of bacteria. Specifically, compounds have shown potent cytotoxicity against cancer cell lines, indicating their potential application in chemotherapy strategies for cancer treatment (Gür et al., 2020).

Protective Groups in Organic Synthesis

The utilization of dimethoxybenzyl groups, closely related to the moiety present in the compound of interest, as protective groups in the synthesis of heterocyclic compounds has been explored. These protective groups are crucial in facilitating complex synthetic processes by protecting reactive or sensitive functional groups during intermediate reaction steps (Grunder-Klotz & Ehrhardt, 1991).

Configurational Isomerism

The study of configurational isomerism in compounds similar to the target compound has provided insights into the structural dynamics of such molecules. Research on benzophenone anils has revealed the existence of various crystalline forms exhibiting different configurations, highlighting the impact of structural isomerism on the physical properties and reactivity of these compounds (Matthews, Paul, & Curtin, 1991).

Photodynamic Therapy Applications

The synthesis and characterization of novel compounds incorporating the Schiff base moiety, similar to the compound , have been explored for their photodynamic therapy (PDT) applications. These compounds exhibit favorable properties such as high singlet oxygen quantum yield, making them promising candidates for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Heterocyclic Compounds as Biological Significance

The synthesis of heterocyclyl linked anilines and benzaldehydes, structurally related to the compound of interest, has been targeted to generate new chemical entities with broad therapeutic potential. These compounds are precursors to various biologically active molecules, showcasing their significance in drug development and medicinal chemistry (Verma et al., 2012).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-4-11-20-22(12-15)28-23(25-20)16-5-8-18(9-6-16)24-14-17-7-10-19(26-2)13-21(17)27-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJRTBFGHHFTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.